1-(1,3-ベンゾチアゾール-2-イル)-2-フェニルエタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

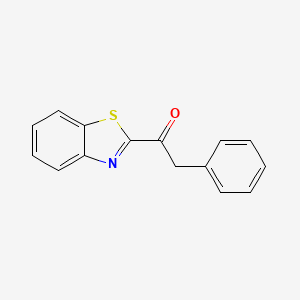

1-(1,3-Benzothiazol-2-yl)-2-phenylethanone is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.

科学的研究の応用

1-(1,3-Benzothiazol-2-yl)-2-phenylethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.

Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and neuroprotective properties.

Industry: It is used in the production of dyes, pigments, and as a precursor for various chemical reactions

作用機序

Target of Action

Compounds with a benzothiazole core have been found to interact with various biological targets such as gaba (a) alpha-1, glutamate, gaba (a) delta receptors and na/h exchanger . These targets play crucial roles in various physiological processes, including neurotransmission and ion transport.

Mode of Action

For instance, when interacting with GABA receptors, they may modulate neurotransmission .

Biochemical Pathways

Benzothiazole derivatives have been associated with a wide range of biological activities, indicating that they may affect multiple biochemical pathways .

Pharmacokinetics

A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties of similar compounds .

Result of Action

Benzothiazole derivatives have been associated with a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .

生化学分析

Biochemical Properties

The biochemical properties of 1-(1,3-Benzothiazol-2-yl)-2-phenylethanone are not well-studied. Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules. For instance, they have shown inhibitory effects against Mycobacterium tuberculosis

Cellular Effects

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may influence cell function and cellular processes

Molecular Mechanism

Benzothiazole derivatives have been found to exhibit inhibitory effects against Mycobacterium tuberculosis , suggesting that they may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Dosage Effects in Animal Models

Benzothiazole derivatives have been found to exhibit anticonvulsant activity in mice

準備方法

The synthesis of 1-(1,3-Benzothiazol-2-yl)-2-phenylethanone typically involves the condensation of 2-aminobenzenethiol with acetophenone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzothiazole ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

化学反応の分析

1-(1,3-Benzothiazol-2-yl)-2-phenylethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

類似化合物との比較

1-(1,3-Benzothiazol-2-yl)-2-phenylethanone can be compared with other benzothiazole derivatives such as:

2-Phenylbenzothiazole: Similar structure but lacks the ethanone group, leading to different chemical properties and applications.

2-Aminobenzothiazole: Contains an amino group instead of the ethanone group, which affects its reactivity and biological activity.

Benzothiazole-2-thiol: Contains a thiol group, making it more reactive in thiol-disulfide exchange reactions .

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the benzothiazole scaffold.

生物活性

1-(1,3-Benzothiazol-2-yl)-2-phenylethanone, also known as 2-(1,3-benzothiazol-2-yl)-1-phenylethanone, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial and antitumor activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(1,3-benzothiazol-2-yl)-2-phenylethanone is C15H11NOS, with a molecular weight of approximately 253.32 g/mol. The compound features a benzothiazole moiety linked to a phenyl group through an ethanone functional group. This unique structure contributes to its biological activity.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antibacterial and antifungal activities . Specifically, studies have shown that 1-(1,3-benzothiazol-2-yl)-2-phenylethanone demonstrates effectiveness against various microbial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential cellular processes.

Antitumor Activity

In addition to antimicrobial properties, this compound has shown potential antitumor activity . Various studies have reported its efficacy in inhibiting the proliferation of cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung adenocarcinoma). The compound's ability to induce apoptosis in these cells has been linked to its interaction with specific cellular pathways .

Synthesis Methods

The synthesis of 1-(1,3-benzothiazol-2-yl)-2-phenylethanone can be achieved through several methods. A common approach involves the reaction of 2-thiobenzoyl chloride with 2-aminobenzenethiol. This method allows for the efficient production of the compound while maintaining high purity levels.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers aimed to evaluate the antimicrobial efficacy of 1-(1,3-benzothiazol-2-yl)-2-phenylethanone against clinical isolates of Staphylococcus aureus and Candida albicans. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.

Case Study 2: Antitumor Mechanism Investigation

Another investigation focused on the antitumor mechanisms of 1-(1,3-benzothiazol-2-yl)-2-phenylethanone in human cancer cell lines. The study utilized flow cytometry and Western blot analysis to assess apoptosis markers and cell cycle progression. Findings revealed that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, confirming its role in promoting apoptosis in cancer cells.

Comparative Analysis with Related Compounds

To understand the unique properties of 1-(1,3-benzothiazol-2-yl)-2-phenylethanone, a comparative analysis with related compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone | Contains a sulfanyl group | Exhibits different reactivity due to sulfur |

| 1-(1,3-Benzothiazol-2-yl)-2-(2-bromo-5-nitrophenyl)ethanone | Features bromo and nitro substitutions | Enhanced biological activity due to halogenation |

| 2-(Benzo[d]thiazol-2-yl)-1-phenylethanone | Similar core structure but different substitutions | Potentially different pharmacological profiles |

特性

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NOS/c17-13(10-11-6-2-1-3-7-11)15-16-12-8-4-5-9-14(12)18-15/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGRXWKXYVKSOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。